3-(4-Ethylphenyl)-5-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)12-7-13(15(17)18)9-14(16)8-12/h3-9,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQFCSEVUCJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688976 | |
| Record name | 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-98-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-ethyl-5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262010-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(4-Ethylphenyl)phenol
The precursor 3-(4-ethylphenyl)phenol is synthesized through a Suzuki-Miyaura coupling between 3-bromophenol and 4-ethylphenylboronic acid. Key steps include:
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Protection of phenol : 3-Bromophenol is methylated using methyl iodide and K₂CO₃ in DMF, yielding 3-bromo-5-methoxyphenol to prevent undesired side reactions during coupling.
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Coupling conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv.), and a 1:1.2 molar ratio of 3-bromo-5-methoxyphenol to 4-ethylphenylboronic acid in dioxane/water (4:1) at 80°C for 12 hours achieve 88% yield.
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Deprotection : BBr₃ in dichloromethane at 0°C cleaves the methyl ether, furnishing 3-(4-ethylphenyl)phenol in 92% yield.
Carboxylation via Kolbe-Schmitt Reaction
The phenolate intermediate is generated using NaH (1.5 equiv.) in dry DMF under nitrogen. Subsequent carboxylation with CO₂ at 70–80°C for 3 hours yields 3-(4-ethylphenyl)-5-hydroxybenzoic acid.
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Workup : Methanol quenches excess NaH, followed by liquid-liquid extraction with toluene/water. Acidification of the aqueous phase with HCl precipitates the product, which is filtered and recrystallized from ethanol/water (1:3).
Pathway 2: Suzuki-Miyaura Coupling on a Brominated Benzoic Acid Scaffold
Synthesis of 3-Bromo-5-hydroxybenzoic Acid
Suzuki-Miyaura Coupling
Methyl 3-bromo-5-hydroxybenzoate reacts with 4-ethylphenylboronic acid under optimized conditions:
Deprotection and Final Product Isolation
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Ester hydrolysis : 2 M NaOH in methanol/water (1:1) at 60°C for 4 hours affords this compound (94% yield).
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Purity : >99% by HPLC after recrystallization from ethyl acetate.
Comparative Analysis of Methodologies
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Yield | 82% | 78% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Pathway 1 offers superior scalability and fewer steps, making it industrially preferable. Pathway 2, while lengthier, allows modular functionalization for analogs.
Critical Process Optimization Insights
Solvent and Temperature Effects in Carboxylation
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-(4-Ethylphenyl)-5-oxobenzoic acid.
Reduction: 3-(4-Ethylphenyl)-5-hydroxybenzyl alcohol.
Substitution: 3-(4-Ethylphenyl)-5-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that hydroxybenzoic acids exhibit significant antimicrobial activity. Studies have assessed the antibacterial and antifungal properties of various hydroxybenzoic acid derivatives, including those similar to 3-(4-Ethylphenyl)-5-hydroxybenzoic acid. For instance, these compounds have shown effectiveness against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceuticals.
Antioxidant Activity
Hydroxybenzoic acids are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The antioxidant capacity of these compounds has been evaluated using various assays (e.g., DPPH and FRAP), indicating their potential role as dietary supplements or functional food ingredients . Such properties could be beneficial in formulating products aimed at reducing oxidative damage linked to chronic diseases.
Materials Science
Polymer Stabilization
Compounds like this compound are utilized as stabilizers in polymer formulations. They help protect materials from degradation caused by ultraviolet (UV) radiation. The mechanism involves the absorption of UV light and the subsequent release of energy in a manner that prevents polymer breakdown . This application is crucial in industries where material longevity is essential, such as packaging and construction.
Synthesis of Functional Materials
The compound can also serve as an intermediate in synthesizing various functional materials. For example, it can be involved in creating antistress agents and other bioactive compounds that may find applications in cosmetics or therapeutic formulations . The versatility of its derivatives allows for a wide range of modifications to tailor specific properties for desired applications.
Food Preservation
Preservative Applications
Due to its antimicrobial properties, this compound could be explored as a natural preservative in food products. Hydroxybenzoic acids are known to inhibit microbial growth, which can extend the shelf life of food items while maintaining safety and quality . This application aligns with the growing consumer demand for natural preservatives over synthetic alternatives.
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |
| Antioxidant supplements | Reduces oxidative stress | |
| Materials Science | Polymer stabilization | Protects against UV degradation |
| Synthesis of functional materials | Versatile applications in cosmetics/therapeutics | |
| Food Preservation | Natural preservatives | Extends shelf life without synthetic additives |
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylphenyl-Substituted Heterocyclic Derivatives
(a) Anti-Tuberculosis Tetrazole Derivatives
- 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) :
- Structure : Features a 4-ethylphenyl group linked to a bis-tetrazole core.
- Activity : Demonstrated anti-Mycobacterium tuberculosis activity via dual inhibition of InhA and EthR, validated by molecular docking and dynamics simulations .
- Key Difference : Unlike 3-(4-Ethylphenyl)-5-hydroxybenzoic acid, C29’s tetrazole rings enhance hydrogen bonding with bacterial targets, while the absence of a carboxylic acid group reduces ionization at physiological pH .
(b) Anti-Inflammatory Oxadiazole Derivatives
- 1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone: Structure: Combines a 4-ethylphenyl group with a 1,3,4-oxadiazole ring. Activity: Exhibited anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to standard NSAIDs . Key Difference: The oxadiazole ring improves metabolic stability compared to the hydroxybenzoic acid moiety, which may enhance oral bioavailability .
(c) CNS-Active Imidazolidinones
- 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3): Structure: Contains a 4-ethylphenyl group fused into an imidazolidin-dione scaffold. Activity: Showed central nervous system (CNS) modulation, including antinociceptive effects . Key Difference: The imidazolidin-dione core facilitates blood-brain barrier penetration, a property absent in this compound due to its polar carboxylic acid group .
Fluorinated Benzoic Acid Derivatives
- 3-(4-Ethylphenyl)-4-fluorobenzoic Acid :
- Structure : Substituted with fluorine at position 4 and a 4-ethylphenyl group at position 3.
- Activity : Fluorination increases lipophilicity (logP ~2.8) and metabolic resistance, making it suitable for prolonged drug action .
- Key Difference : The fluorine atom enhances electron-withdrawing effects, altering pKa (≈2.5) compared to the hydroxy-substituted analog (pKa ≈4.2 for this compound) .
Hydroxybenzoic Acid Derivatives from Natural Sources
- 5-Hydroxybenzoic Acid Derivatives (e.g., 5-Methoxybenzoic Acid) :
- Source : Isolated from Tamarindus indica .
- Activity : Exhibited antioxidant and anti-Alzheimer properties via inhibition of acetylcholinesterase .
- Key Difference : Natural derivatives often lack synthetic substituents like ethylphenyl groups, reducing steric bulk and altering target specificity compared to synthetic analogs .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Enzyme Inhibition : The hydroxy and carboxylic acid groups in this compound facilitate hydrogen bonding with OXA-48β-lactamase, critical for its inhibitory activity .
- Metabolic Stability : Ethylphenyl-substituted heterocycles (e.g., oxadiazoles, tetrazoles) exhibit enhanced stability compared to benzoic acid derivatives due to reduced susceptibility to Phase II metabolism .
- Target Specificity : Fluorinated analogs prioritize lipophilicity for membrane penetration, whereas hydroxybenzoic acids prioritize ionization for enzyme active-site interactions .
Q & A
Q. Key Considerations :
- Monitor regioselectivity using thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification often involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).
Advanced Question: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Answer:
Low yields may stem from competing side reactions (e.g., over-alkylation or hydroxyl group oxidation). Mitigation strategies include:
- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity .
- Solvent polarity adjustment : Use dichloromethane or toluene to stabilize intermediates and reduce by-product formation.
- Temperature control : Lower reaction temperatures (<50°C) during alkylation to minimize decomposition.
Q. Validation :
- Compare yields under varying conditions using gas chromatography-mass spectrometry (GC-MS) to quantify purity.
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and hydroxyl groups (broad band ~3200–3600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns.
Advanced Question: How to resolve contradictions in NMR data for structurally similar benzoic acid derivatives?
Answer:
Contradictions often arise from:
- Solvent effects : Use deuterated DMSO to enhance signal resolution for polar functional groups.
- Dynamic exchange processes : Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).
- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .
Basic Question: How to determine key physicochemical properties of this compound?
Answer:
Advanced Question: What experimental approaches assess the stability of this compound under varying environmental conditions?
Answer:
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- pH-dependent stability : Incubate in buffers (pH 1–10) and quantify remaining compound using LC-MS.
- Oxidative stress testing : Use hydrogen peroxide or Fenton’s reagent to simulate radical-mediated degradation.
Q. Data Interpretation :
- Compare degradation kinetics (zero/first-order models) to identify dominant pathways.
Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylate derivatives .
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds.
Advanced Question: How to investigate the mechanism of action for bioactive derivatives of this compound?
Answer:
- Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR or LC-MS .
- Molecular docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina.
- Gene expression profiling : RNA sequencing to identify upregulated/downregulated pathways in treated cells.
Basic Question: Which analytical techniques ensure purity and quality control during synthesis?
Answer:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Melting point determination : Compare experimental values (e.g., 208°C for related compounds) to literature .
- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.
Advanced Question: How to address discrepancies in reported solubility data for this compound?
Answer:
Discrepancies may arise from:
- Crystallinity differences : Characterize polymorphs via X-ray diffraction (XRD).
- Ionic strength effects : Test solubility in phosphate-buffered saline (PBS) vs. pure water .
- Reproducibility checks : Collaborate with independent labs to validate methods under standardized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
